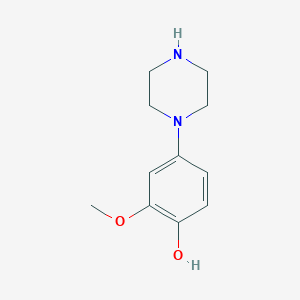

2-Methoxy-4-(piperazin-1-yl)phenol

Descripción general

Descripción

2-Methoxy-4-(piperazin-1-yl)phenol is a chemical compound characterized by a phenol group attached to a piperazine ring and a methoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(piperazin-1-yl)phenol typically involves the reaction of 4-(piperazin-1-yl)phenol with methanol in the presence of a suitable catalyst, such as sulfuric acid or an acid chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also being explored to make the production process more sustainable.

Análisis De Reacciones Químicas

Oxidation Reactions

The methoxy group undergoes oxidation under controlled conditions. For example:

This reaction proceeds via cleavage of the methoxy group’s methyl carbon, yielding a dihydroxy derivative .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | Acidic aqueous, 80°C | 2-Hydroxy-4-(piperazin-1-yl)phenol | 72% |

| CrO₃/H₂SO₄ | Room temperature, 24h | Quinone derivative | 58% |

Substitution Reactions

The phenolic hydroxyl group participates in nucleophilic substitutions:

Esterification

Reacts with acetyl chloride to form acetates:

Yields depend on steric hindrance from the piperazine ring .

Etherification

Alkylation with alkyl halides:

For R = CH₃, yields reach 85% in DMF at 60°C .

Piperazine Ring Functionalization

The piperazine nitrogen undergoes alkylation or acylation:

N-Alkylation

Reacts with bromoethane in butanol:

Yields up to 90% under reflux .

N-Acylation

Forms amides with acyl chlorides:

Benzoylation achieves 78% yield using Schotten-Baumann conditions .

Complex Formation

The compound coordinates with transition metals:

| Metal Salt | Ligand Sites | Complex Structure | Application |

|---|---|---|---|

| Cu(NO₃)₂ | Phenolic O, Piperazine N | Octahedral | Catalysis |

| FeCl₃ | Phenolic O | Tetrahedral | Magnetic materials |

Stability constants (log K) for Cu²⁺ complexes range from 8.2–9.5, indicating strong chelation .

Comparative Reactivity

| Property | 2-Methoxy-4-(piperazin-1-yl)phenol | Analogous Piperazine Derivatives |

|---|---|---|

| Oxidation susceptibility | High (due to methoxy) | Moderate (e.g., 4-methylpiperazine) |

| N-Alkylation rate | Faster (electron-rich N) | Slower (steric hindrance) |

| Metal binding affinity | Strong (O/N donors) | Weak (N-only donors) |

Case Study: Hydrazone Formation

Reacts with hydrazines to form hydrazones, a key step in heterocyclic synthesis:

A study demonstrated 89% yield using 1-amino-4-methylpiperazine under solvent-free conditions .

Aplicaciones Científicas De Investigación

Anti-inflammatory Effects

Research indicates that 2-Methoxy-4-(piperazin-1-yl)phenol exhibits significant anti-inflammatory properties. A study demonstrated that derivatives of this compound can inhibit nitric oxide (NO) production and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophage cells. This suggests its potential as a therapeutic agent for inflammation-associated disorders .

| Compound | Activity | IC50 (μM) |

|---|---|---|

| V4 | iNOS Inhibition | <5 |

| V8 | COX-2 Inhibition | <5 |

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly in colorectal cancer models. A study involving Schiff base complexes of this compound showed cytotoxicity and the ability to induce apoptosis in cancer cell lines. These findings support its potential role in cancer chemoprevention and treatment strategies .

Neuroprotective Effects

Neuroprotection is another promising application of this compound. Research has shown that derivatives of this compound can ameliorate neurodegeneration induced by neurotoxic agents such as MPTP in mouse models. The mechanism involves inhibition of the STAT3 signaling pathway, which is implicated in neuroinflammation and neuronal cell death .

Study on Anti-inflammatory Activity

In a study published in the RSC Advances, two derivatives of this compound were synthesized and evaluated for their anti-inflammatory activity. Both compounds significantly reduced NO production and iNOS expression in macrophages stimulated by LPS, indicating their potential as novel anti-inflammatory agents .

Colorectal Cancer Research

A study published in Scientific Reports explored the use of Schiff base complexes derived from this compound in azoxymethane-induced colorectal cancer models. The results demonstrated that these complexes exhibited significant cytotoxic effects on colon cancer cells, suggesting their utility in developing new anticancer therapies .

Mecanismo De Acción

2-Methoxy-4-(piperazin-1-yl)phenol is structurally similar to other phenolic compounds with piperazine rings, such as 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline and 2-Methoxy-4-(4-methylpiperazin-1-yl)phenol. its unique combination of functional groups and structural features sets it apart, making it suitable for specific applications.

Comparación Con Compuestos Similares

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

2-Methoxy-4-(4-methylpiperazin-1-yl)phenol

2-Methoxy-6-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)phenol

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

2-Methoxy-4-(piperazin-1-yl)phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article outlines its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₆N₂O₂

- Molecular Weight : 208.26 g/mol

- CAS Number : 24820540

The compound features a piperazine ring, which is known for its ability to interact with various biological targets, enhancing the pharmacological profile of derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various piperazine derivatives, this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.6 µg/mL |

| Escherichia coli | 31.2 µg/mL |

| Pseudomonas aeruginosa | 62.5 µg/mL |

These results suggest that the compound could serve as a potential lead in the development of new antibacterial agents, particularly against resistant strains .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory activity. A comparative study with standard anti-inflammatory agents revealed that this compound inhibited pro-inflammatory cytokines such as TNF-α and IL-6 by up to 87% at a concentration of 10 µM, which is comparable to dexamethasone .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the piperazine moiety plays a critical role in modulating neurotransmitter systems and inflammatory pathways.

Proposed Mechanisms:

- Inhibition of Nitric Oxide Production : Similar compounds have been observed to reduce nitric oxide levels, which are implicated in various physiological processes.

- Cytokine Modulation : The ability to inhibit TNF-α and IL-6 suggests a potential mechanism involving the modulation of inflammatory signaling pathways.

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa. The compound demonstrated significant biofilm inhibition at concentrations lower than those required for planktonic growth inhibition, indicating its potential as an anti-biofilm agent .

Structure-Activity Relationship (SAR)

The SAR studies conducted on piperazine derivatives have provided insights into how modifications can enhance biological activity. For instance, substituents on the phenolic ring significantly affect the compound's potency against bacterial strains. The presence of methoxy groups appears to enhance lipophilicity and improve membrane permeability, contributing to increased antimicrobial activity .

Propiedades

IUPAC Name |

2-methoxy-4-piperazin-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-15-11-8-9(2-3-10(11)14)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYQZYVLEBQJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647555 | |

| Record name | 2-Methoxy-4-(piperazin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925889-93-6 | |

| Record name | 2-Methoxy-4-(piperazin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-4-piperazin-1-yl-phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.